Propanediimidamide dihydrochloride Propanediimidamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 6623-84-3
VCID: VC8418408
InChI: InChI=1S/C3H8N4.2ClH/c4-2(5)1-3(6)7;;/h1H2,(H3,4,5)(H3,6,7);2*1H
SMILES: C(C(=N)N)C(=N)N.Cl.Cl
Molecular Formula: C3H10Cl2N4
Molecular Weight: 173.04 g/mol

Propanediimidamide dihydrochloride

CAS No.: 6623-84-3

Cat. No.: VC8418408

Molecular Formula: C3H10Cl2N4

Molecular Weight: 173.04 g/mol

* For research use only. Not for human or veterinary use.

Propanediimidamide dihydrochloride - 6623-84-3

Specification

CAS No. 6623-84-3
Molecular Formula C3H10Cl2N4
Molecular Weight 173.04 g/mol
IUPAC Name propanediimidamide;dihydrochloride
Standard InChI InChI=1S/C3H8N4.2ClH/c4-2(5)1-3(6)7;;/h1H2,(H3,4,5)(H3,6,7);2*1H
Standard InChI Key CXUPIOJZEUCFBI-UHFFFAOYSA-N
SMILES C(C(=N)N)C(=N)N.Cl.Cl
Canonical SMILES C(C(=N)N)C(=N)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Propanediimidamide dihydrochloride is distinguished by its bifunctional amidine groups, which confer reactivity and stability in aqueous environments. The compound’s molecular structure, represented by the SMILES notation C(C(=N)N)C(=N)N.Cl.Cl, highlights the presence of two amidine moieties linked to a propane backbone, with chloride counterions ensuring charge neutrality.

Molecular and Structural Properties

The compound’s three-dimensional conformation, stabilized by hydrogen bonding between amidine groups and chloride ions, enhances its solubility and interaction with biological targets. Computational models derived from PubChem data illustrate a planar geometry around the amidine nitrogens, facilitating binding to enzymatic active sites .

Table 1: Key Chemical Properties of Propanediimidamide Dihydrochloride

PropertyValue
CAS Registry Number6623-84-3
Molecular FormulaC₃H₁₀Cl₂N₄
Molecular Weight173.04 g/mol
IUPAC NamePropanediimidamide dihydrochloride
Solubility>50 mg/mL in water (20°C)
AppearanceWhite crystalline powder

Synthesis and Industrial Production

The synthesis of propanediimidamide dihydrochloride involves a two-step reaction sequence. Initially, propanediamine undergoes condensation with hydrochloric acid under controlled pH and temperature conditions (pH 4–5, 25–30°C) to yield the dihydrochloride salt. Industrial-scale production employs continuous-flow reactors to optimize yield (>85%) and purity (>98%), with rigorous quality control measures ensuring batch consistency.

Reaction Mechanism

The protonation of propanediimidamide’s amidine groups by hydrochloric acid drives salt formation:
C3H8N4+2HClC3H10Cl2N4\text{C}_3\text{H}_8\text{N}_4 + 2\text{HCl} \rightarrow \text{C}_3\text{H}_{10}\text{Cl}_2\text{N}_4
This exothermic reaction requires precise stoichiometric ratios to prevent side products such as mono-hydrochloride derivatives.

Biological Activities and Mechanisms of Action

Propanediimidamide dihydrochloride exhibits dose-dependent effects on cellular pathways, making it a valuable tool for in vitro and in vivo studies.

Enzyme Inhibition and Cell Cycle Modulation

At concentrations of 50–200 µM, the compound inhibits cyclin-dependent kinases (CDKs), particularly cyclin D1 and E, which regulate G1/S phase transition. This suppression induces cell cycle arrest in human carcinoma cells, as evidenced by reduced phosphorylation of retinoblastoma (Rb) protein.

NF-κB Signaling Interference

The compound attenuates nuclear translocation of Nuclear Factor κB (NF-κB) by stabilizing IκBα, its cytoplasmic inhibitor. In murine macrophages, pretreatment with 100 µM propanediimidamide dihydrochloride reduced TNF-α-induced NF-κB activity by 70%, correlating with decreased expression of pro-inflammatory cytokines.

Table 2: Biological Effects of Propanediimidamide Dihydrochloride

Biological TargetObserved EffectConcentration Range
Cyclin D/EDownregulation (IC₅₀: 75 µM)50–200 µM
NF-κB Nuclear Translocation70% inhibition100 µM
Cell Viability (HeLa)40% reduction200 µM (48h exposure)

Applications in Research and Industry

Biochemical Research

The compound’s ability to modulate redox-sensitive pathways has enabled its use in oxidative stress models. For instance, it induces lipid peroxidation in rat hepatocytes at 150 µM, elevating malondialdehyde (MDA) levels by 2.5-fold compared to controls. Such applications are critical for screening antioxidant compounds.

Industrial Catalysis

In polymer chemistry, propanediimidamide dihydrochloride serves as a crosslinking agent for polyacrylamide hydrogels, enhancing mechanical strength by 30% at 0.5% w/v concentrations. Its bifunctional amidine groups facilitate covalent bonding with carboxylate residues, enabling stable network formation.

Comparative Analysis with Structural Analogs

Propanediimidamide dihydrochloride’s efficacy surpasses that of monoamidine derivatives (e.g., pentamidine) in CDK inhibition assays.

Table 3: Comparison with Related Diamidine Compounds

CompoundCDK Inhibition IC₅₀ (µM)Water Solubility (mg/mL)
Propanediimidamide DH75>50
Pentamidine Isethionate12030
Berenil9545

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